N-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE
Overview
Description
DK-AH 269, also known as Cilobradine hydrochloride, is a chemical compound with the empirical formula C28H38N2O5 · HCl and a molecular weight of 519.07 g/mol . It is a hyperpolarization-activated and cyclic nucleotide-gated channel antagonist, primarily used in scientific research for its effects on neuronal and cardiac channels .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withNitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
Related compounds have been shown to causecell cycle arrest at the S phase and induce apoptosis in cancer cells . This suggests that N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide might interact with its targets in a way that disrupts normal cell cycle progression and triggers programmed cell death.
Biochemical Pathways
Related compounds have been found to modulatemicrotubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially disrupt various cellular processes, including cell division, intracellular transport, and cell shape maintenance.
Result of Action
Related compounds have been found to exhibitanticancer activity against various cancer cell lines . They have been shown to cause cell cycle arrest and induce apoptosis, which could potentially lead to the death of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DK-AH 269 involves multiple steps, starting with the preparation of the core benzazepinone structure. The key steps include:
Formation of the benzazepinone core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperidinyl group: This step involves the addition of the piperidinyl moiety to the benzazepinone core.
Industrial Production Methods
Industrial production of DK-AH 269 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
DK-AH 269 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly on the aromatic rings, can be carried out to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions are typically carried out using reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines .
Scientific Research Applications
DK-AH 269 has a wide range of scientific research applications, including:
Neuroscience: It is used to study the inhibition of hyperpolarization-activated and cyclic nucleotide-gated channels in neuronal cells.
Pharmacology: DK-AH 269 is employed in the development of new drugs targeting hyperpolarization-activated and cyclic nucleotide-gated channels.
Molecular Biology: It is used to study the molecular mechanisms underlying channel function and regulation.
Comparison with Similar Compounds
Similar Compounds
Ivabradine hydrochloride: A similar compound used for its effects on cardiac channels.
Zatebradine hydrochloride: Another compound with similar channel-blocking properties.
Uniqueness
DK-AH 269 is unique due to its high potency and specificity for hyperpolarization-activated and cyclic nucleotide-gated channels. It is approximately three times more potent than ZD 7288 in blocking these channels . This makes it a valuable tool in scientific research for studying the physiological and pharmacological roles of these channels .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)8(14)13-5-1-2-6-7(3-5)16-4-15-6/h1-3H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXFPFROGMJLED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357872 | |
Record name | N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85575-56-0 | |
Record name | N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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